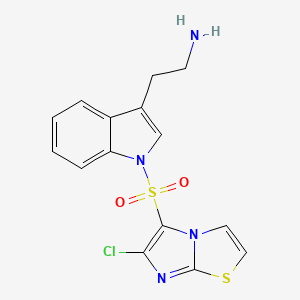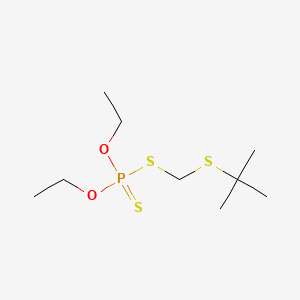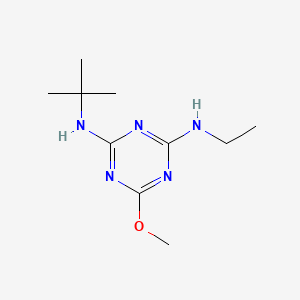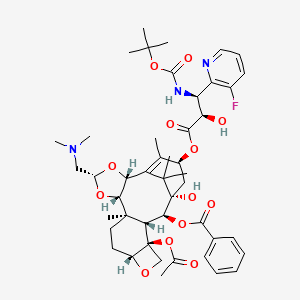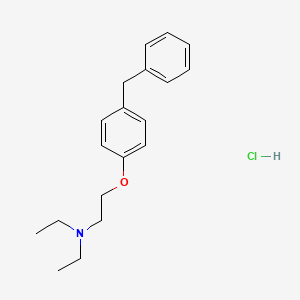
Tifenazoxide
Overview
Description
Tifenazoxide is a thiadiazine derivative with hypoglycemic activity . It has a molecular formula of C9H10ClN3O2S2 and an average mass of 291.778 Da .
Synthesis Analysis
Tifenazoxide is a potent, orally active, and SUR1/Kir6.2 selective KATP channels opener . It has an antidiabetic effect and can inhibit glucose-stimulated insulin release in vitro and in vivo .Molecular Structure Analysis
The molecular structure of Tifenazoxide includes a thiadiazine ring, which is a part of its hypoglycemic activity . The IUPAC name for Tifenazoxide is 6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine .Chemical Reactions Analysis
Tifenazoxide has been found to hyperpolarize βTC3 cell membranes and inhibit insulin release from βTC6, from isolated rat islets, and from human islets at least a 100-fold more potent than Diazoxide . The EC50 values for Tifenazoxide and Diazoxide are 0.45 and 31 µM, respectively, in the patch-clamp assay .Physical And Chemical Properties Analysis
Tifenazoxide has a molecular weight of 291.8 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Tifenazoxide, also known as NN414, is a compound with several scientific research applications. Below are detailed sections focusing on unique applications of Tifenazoxide:
Diabetes Treatment
Tifenazoxide acts as a KATP channel opener and has shown potential in the treatment of diabetes. It can inhibit glucose-stimulated insulin release both in vitro and in vivo, which may have a beneficial effect on glucose homeostasis .
Metabolic Disease Research
As a therapeutic agent initially developed for endocrinology and metabolic diseases, Tifenazoxide’s research applications extend to studying various metabolic conditions .
Neurological Studies
In neurological research, Tifenazoxide has been used to study the function of SUR1-TRPM4 and NCX1 in astrocyte endfeet, particularly in the context of stroke models .
Drug Design and Development
Tifenazoxide’s mechanism as a KATP channel activator makes it a valuable compound for drug design and development, especially for targeting specific channels associated with metabolic diseases .
Human Exposome Analysis
Although not a naturally occurring metabolite, Tifenazoxide is part of the human exposome—the collection of all exposures of an individual in a lifetime and how those exposures relate to health .
Organelle Organization Characterization
Soft X-ray tomography (SXT) is an important approach for characterizing organelle organization, and Tifenazoxide has applications in the automated segmentation and systematic analysis of SXT tomograms .
Mechanism of Action
Target of Action
Tifenazoxide, also known as NN414, primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in cellular functions such as insulin secretion and neuronal excitability .
Mode of Action
Tifenazoxide acts as a potent opener of the KATP channels . It selectively interacts with the SUR1/Kir6.2 subunits of these channels, leading to their opening . This action results in the efflux of potassium ions from the cells .
Biochemical Pathways
The opening of KATP channels by Tifenazoxide affects several biochemical pathways. One significant pathway is the insulin secretion pathway. Tifenazoxide inhibits glucose-stimulated insulin release, thereby impacting glucose homeostasis . The exact downstream effects of this action on other biochemical pathways are still under investigation.
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability
Result of Action
The primary molecular effect of Tifenazoxide’s action is the hyperpolarization of cell membranes . At the cellular level, this leads to a decrease in insulin release from β-cells . Tifenazoxide has been shown to have a beneficial effect on glucose homeostasis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFUHHFTIGRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870307 | |
| Record name | 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279215-43-9 | |
| Record name | Tifenazoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIFENAZOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)
